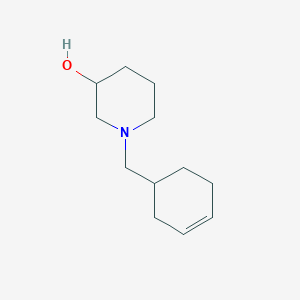
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide, also known as CPI-613, is a novel anticancer agent that has been extensively studied in recent years. This compound belongs to the class of lipoate analogs and has shown promising results in preclinical and clinical trials as a potential treatment for various types of cancer.
Mechanism of Action
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide works by disrupting the energy metabolism of cancer cells. It inhibits the activity of PDH and KGDH, which are enzymes involved in the tricarboxylic acid (TCA) cycle and oxidative phosphorylation, respectively. This leads to a decrease in ATP production and an increase in ROS production, ultimately resulting in apoptosis of cancer cells.
Biochemical and Physiological Effects:
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been shown to have a selective effect on cancer cells, with minimal toxicity to normal cells. It has been shown to induce apoptosis in a variety of cancer cell lines, including pancreatic cancer, breast cancer, and leukemia. 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has also been shown to sensitize cancer cells to chemotherapy and radiation therapy.
Advantages and Limitations for Lab Experiments
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been extensively studied in preclinical and clinical trials. However, there are also limitations to using 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in lab experiments. It is a relatively new compound, and there is still much to be learned about its mechanism of action and potential side effects.
Future Directions
There are several future directions for research on 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. One area of focus is the development of new analogs with improved potency and selectivity. Another area of focus is the identification of biomarkers that can be used to predict patient response to 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide. Additionally, there is ongoing research on the use of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in combination with other anticancer agents, such as chemotherapy and immunotherapy. Finally, there is a need for further clinical trials to evaluate the safety and efficacy of 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in different types of cancer.
Synthesis Methods
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide is synthesized by reacting 2-cyclopentylidenehydrazinecarboxamide with 4-fluorobenzoyl chloride in the presence of triethylamine. The resulting product is purified by column chromatography to obtain 2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide in high yield and purity.
Scientific Research Applications
2-(2-cyclopentylidenehydrazino)-N-(4-fluorophenyl)-2-oxoacetamide has been extensively studied for its anticancer properties. It has been shown to inhibit the activity of mitochondrial enzymes, specifically pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (KGDH), which are crucial for energy production in cancer cells. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, ultimately resulting in apoptosis of cancer cells.
properties
IUPAC Name |
N'-(cyclopentylideneamino)-N-(4-fluorophenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14FN3O2/c14-9-5-7-10(8-6-9)15-12(18)13(19)17-16-11-3-1-2-4-11/h5-8H,1-4H2,(H,15,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPMBSHQTLODMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)C(=O)NC2=CC=C(C=C2)F)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-cyclopentylidenehydrazinyl)-N-(4-fluorophenyl)-2-oxoacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5172300.png)
![3-[(4-chlorophenyl)sulfonyl]-N-cycloheptylbenzenesulfonamide](/img/structure/B5172309.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(5-chloro-2-methoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5172320.png)

![N-ethyl-N-[(3-isopropyl-1,2,4-oxadiazol-5-yl)methyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B5172348.png)
![4-butoxy-N-({[4-(4-chlorophenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5172349.png)
![methyl 1-{[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}-4-piperidinecarboxylate](/img/structure/B5172359.png)
![5-(3-bromophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B5172369.png)

![3-(2-{2-[methyl(phenyl)amino]vinyl}-5-phenyl-1,3-benzoxazol-3-ium-3-yl)-1-propanesulfonate](/img/structure/B5172386.png)
![7-[(4-tert-butylbenzyl)oxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B5172399.png)
![3-{[3-benzyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]amino}-4-(ethylamino)benzonitrile](/img/structure/B5172404.png)
